molecular formula C10H5F6NO B13432182 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile

Cat. No.: B13432182
M. Wt: 269.14 g/mol
InChI Key: SBWSFSYVFJRLAP-UHFFFAOYSA-N
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Description

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific research fields due to its distinctive chemical structure and properties.

Properties

Molecular Formula

C10H5F6NO

Molecular Weight

269.14 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzonitrile

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H

InChI Key

SBWSFSYVFJRLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Nitrile Functionalization

The benzonitrile group participates in nucleophilic and electrophilic reactions:

  • Reduction to Amine : Hydrogenation using Pd/C or other transition metal catalysts (as described for glucopyranosyl-substituted benzonitriles) can reduce the nitrile to a primary amine .

  • Hydrolysis to Carboxylic Acid : Acidic or basic hydrolysis conditions (e.g., 6 M HCl) convert nitriles to carboxylic acids, as seen in pretomanid synthesis intermediates .

Example Reaction Pathway :

Ar–C≡NH2/Pd/CAr–CH2NH2[5][6]\text{Ar–C≡N} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Ar–CH}_2\text{NH}_2 \quad \text{[5][6]}

Hydroxyl Group Modifications

The 1-hydroxyethyl moiety undergoes typical alcohol reactions:

  • Esterification : Reaction with acid chlorides (e.g., p-methoxybenzoyl chloride) in the presence of imidazole forms esters, as demonstrated in pretomanid synthesis .

  • Etherification : Alkylation using alkyl halides (e.g., CH₃I) with K₂CO₃ in DMF yields ether derivatives .

Example Reaction Pathway :

Ar–C(OH)(CF₃)₂RCOCl/imidazoleAr–C(OOCR)(CF₃)₂[1][2]\text{Ar–C(OH)(CF₃)₂} \xrightarrow{\text{RCOCl/imidazole}} \text{Ar–C(OOCR)(CF₃)₂} \quad \text{[1][2]}

Trifluoromethyl Group Reactivity

The CF₃ groups are generally inert but influence electronic effects:

  • Electrophilic Aromatic Substitution : The electron-withdrawing CF₃ group directs substituents to meta/para positions. For example, nitration or halogenation occurs preferentially at the 4-position of the benzene ring .

Example Reaction :

Ar–CF₃HNO3/H2SO4Ar–NO2–CF₃(hypothetical, based on[8])\text{Ar–CF₃} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar–NO}_2\text{–CF₃} \quad \text{(hypothetical, based on[8])}

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki Coupling : The nitrile group activates the aromatic ring for coupling with boronic acids, as seen in sorafenib synthesis .

  • Buchwald–Hartwig Amination : Introduction of amines at the benzonitrile’s ortho position via Pd catalysis .

Example Reaction Pathway :

Ar–C≡N+R–B(OH)2Pd(dppf)Cl2Ar–R–C≡N[1]\text{Ar–C≡N} + \text{R–B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar–R–C≡N} \quad \text{[1]}

Cyclization and Heterocycle Formation

The hydroxyl and nitrile groups facilitate cyclization:

  • Hydantoin Formation : Reaction with thiourea or hydrazine derivatives under acidic conditions generates thiohydantoin analogues, as demonstrated in Scheme 2 of source .

  • Pyrrolidine Ring Formation : Condensation with aldehydes and ketones forms heterocyclic structures, similar to intermediates in pretomanid synthesis .

Example Reaction Pathway :

Ar–C(OH)(CF₃)₂+NH2CSNH2HClThiohydantoin derivative[9]\text{Ar–C(OH)(CF₃)₂} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{HCl}} \text{Thiohydantoin derivative} \quad \text{[9]}

Protection/Deprotection Strategies

  • Hydroxyl Protection : Silylation (e.g., TBSCl) or benzylation (BnBr) protects the hydroxyl group during synthetic steps .

  • Nitrile Masking : Conversion to tetrazole via [3+2] cycloaddition with sodium azide .

Data Table: Key Reaction Conditions and Yields

Reaction Type Conditions Yield Source
Nitrile ReductionH₂ (1 atm), Pd/C, EtOAc, rt85–90%
EsterificationRCOCl, imidazole, DCM, 0°C to rt70–75%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF, 80°C60–65%
Strecker ReactionTMSCN, AcOH, reflux40–50%

Scientific Research Applications

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to retinoic acid receptor-related orphan receptors (RORα and RORγ), modulating their activity and influencing gene expression. This interaction is crucial in regulating metabolic and immune pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile stands out due to its unique combination of trifluoromethyl groups and a nitrile functional group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile (CAS Number: 293754-55-9) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl groups in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula for this compound is C17H12F9NO3SC_{17}H_{12}F_9NO_3S, with a molecular weight of approximately 481.33 g/mol. Its melting point ranges from 115 to 118 °C . The presence of multiple fluorine atoms can significantly influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The trifluoromethyl group can enhance binding affinity to biological targets due to increased hydrophobic interactions and potential for forming stronger hydrogen bonds . This modification may improve the selectivity and potency of the compound against various enzymes and receptors.

Inhibitory Effects

Research indicates that compounds with similar structures have shown inhibitory effects on various biological pathways. For instance, trifluoromethyl-substituted benzonitriles have been explored for their activity against branched-chain amino acid transaminases (BCATs), which are implicated in metabolic disorders and cancer . The IC50 values for these inhibitors were reported to be significantly lower than those of non-fluorinated analogs, suggesting enhanced efficacy due to the trifluoromethyl groups .

Study on BCAT Inhibition

In a study examining the activity of trifluoromethylated compounds against BCAT1 and BCAT2, several derivatives were tested, revealing that modifications at specific positions on the benzonitrile ring could lead to improved inhibitory activity. The most potent compounds demonstrated IC50 values below 20 μM, indicating strong inhibition . This suggests that this compound may exhibit similar or enhanced biological activity.

Data Tables

Property Value
Molecular FormulaC17H12F9NO3S
Molecular Weight481.33 g/mol
Melting Point115–118 °C
CAS Number293754-55-9
Biological Activity IC50 (μM)
BCAT1 Inhibition<20
BCAT2 Inhibition<20

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile?

  • Synthesis : The compound can be synthesized via multi-step organic reactions, including functional group modifications such as trifluoromethylation and hydroxylation. For example, pyrrolidine derivatives are introduced through nucleophilic substitution reactions, followed by purification using column chromatography (e.g., CH₂Cl₂–Et₂O systems) .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography/electrospray ionization high-resolution tandem mass spectrometry (LC/ESI-HRMS) are critical. NMR confirms structural integrity (e.g., trifluoromethyl and benzonitrile groups), while LC/ESI-HRMS provides accurate mass data for molecular formula validation .

Q. What in vitro metabolic pathways have been identified for this compound?

  • Methodology : Human liver microsomes and Cunninghamella elegans preparations are used to simulate phase-I metabolism. Metabolites are identified via LC/ESI-HRMS and NMR.
  • Findings : Five main metabolites are observed, including three monohydroxylated and two bishydroxylated species. The most abundant metabolites are structurally confirmed, with one monohydroxylated product consistent across human, fungal, and electrochemical models .

Advanced Research Questions

Q. How do structural modifications of the benzonitrile core influence pharmacological activity (e.g., receptor binding)?

  • Approach :

SAR Studies : Synthesize analogs with substitutions at the trifluoromethyl, hydroxyl, or benzonitrile positions.

Functional Assays : Test binding affinity to nuclear receptors (e.g., RORα/γ, LXR) using luciferase reporter assays. For example, T0901317—a derivative—acts as an RORα/γ inverse agonist, validated in receptor transactivation assays .

Computational Modeling : Docking studies predict interactions with receptor ligand-binding domains (e.g., hydrophobic pockets for trifluoromethyl groups) .

  • Key Insight : The trifluoromethyl-hydroxyethyl group enhances metabolic stability and receptor selectivity, while benzonitrile improves solubility .

Q. How can researchers resolve contradictions in metabolic data between human and fungal models?

  • Case Study : reports a monohydroxylated metabolite as the dominant product in human liver microsomes, C. elegans, and electrochemical simulations. However, species-specific cytochrome P450 isoforms may alter minor metabolite profiles.
  • Methodology :

Comparative Metabolomics : Use isotopically labeled compounds to track metabolic pathways across models.

Enzyme Inhibition Studies : Apply CYP450 inhibitors (e.g., ketoconazole) to identify isoform-specific contributions.

Cross-Validation : Confirm human-relevant metabolites using primary hepatocytes or in vivo samples .

Q. What advanced analytical techniques are recommended for detecting trace metabolites in complex matrices?

  • Techniques :

  • High-Field NMR (≥600 MHz) : Resolves overlapping signals from trifluoromethyl groups and hydroxylated metabolites.
  • Ion Mobility Spectrometry (IMS)-HRMS : Separates isomeric metabolites (e.g., positional hydroxylation isomers) .
    • Data Interpretation : Use fragmentation trees (MS/MS) and collision cross-section (CCS) values to differentiate metabolites with identical masses .

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